4,4,4-Trifluorobutan-2-one

Description

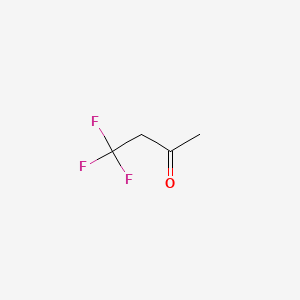

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXXTMOWISPQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337139 | |

| Record name | 4,4,4-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2366-70-3 | |

| Record name | 4,4,4-trifluorobutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-Trifluorobutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4,4-Trifluorobutan-2-one: A Comprehensive Technical Guide

CAS Number: 2366-70-3

This technical guide provides an in-depth overview of 4,4,4-Trifluorobutan-2-one, a key fluorinated building block in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 1,1,1-trifluoroacetone, is a colorless to pale yellow liquid. The presence of the trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C4H5F3O | --INVALID-LINK-- |

| Molecular Weight | 126.08 g/mol | --INVALID-LINK-- |

| Appearance | Clear colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 95-96 °C | --INVALID-LINK-- |

| Density | 1.05 g/cm³ | --INVALID-LINK-- |

| Flash Point | 37 °C | --INVALID-LINK-- |

| Refractive Index | 1.3280-1.3330 @ 20°C | --INVALID-LINK-- |

| Storage Temperature | 2-8°C | --INVALID-LINK-- |

Safety and Hazard Information

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate safety precautions should be taken when handling this compound.

| Hazard Statement | GHS Pictogram |

| H226: Flammable liquid and vapor | GHS02: Flammable |

| H315: Causes skin irritation | GHS07: Exclamation mark |

| H319: Causes serious eye irritation | GHS07: Exclamation mark |

| H335: May cause respiratory irritation | GHS07: Exclamation mark |

Data sourced from PubChem.

Applications in Research and Drug Development

The trifluoromethyl group is a key structural motif in many modern pharmaceuticals. Its incorporation can enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile precursor for introducing this important functional group into more complex molecules. It is a valuable intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and agrochemicals.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the Claisen condensation of ethyl trifluoroacetate with acetone. This method is commonly employed for the preparation of trifluoromethyl ketones.

Reaction: Claisen Condensation

Reactants:

-

Ethyl trifluoroacetate

-

Acetone

-

Sodium ethoxide (base)

-

Anhydrous ethanol (solvent)

-

Hydrochloric acid (for workup)

Procedure:

-

Preparation: A reaction flask equipped with a stirrer, dropping funnel, and a condenser is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Acetone: Acetone is added to the sodium ethoxide solution while maintaining a low temperature.

-

Addition of Ethyl Trifluoroacetate: Ethyl trifluoroacetate is added dropwise to the reaction mixture, ensuring the temperature is controlled.

-

Reaction: The mixture is stirred at room temperature or with gentle heating to drive the condensation reaction to completion.

-

Workup: The reaction mixture is then neutralized with a dilute acid, such as hydrochloric acid.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

The unique properties of the trifluoromethyl group, introduced via precursors like this compound, lead to its widespread use in medicinal chemistry and materials science.

Caption: Applications derived from trifluoromethyl properties.

An In-Depth Technical Guide to 4,4,4-Trifluorobutan-2-one: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4,4-trifluorobutan-2-one, a key fluorinated building block in organic synthesis. It details the compound's molecular properties, provides experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of biologically active heterocyclic compounds.

Core Molecular Data

This compound is a fluorinated ketone with the chemical formula C4H5F3O and a molecular weight of 126.08 g/mol .[1] Its structural and identifying information are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H5F3O |

| Molecular Weight | 126.08 g/mol |

| CAS Number | 2366-70-3 |

| IUPAC Name | This compound |

| Synonyms | 1,1,1-Trifluoroacetone, Trifluoromethyl ethyl ketone |

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of ethyl trifluoroacetate with a Grignard reagent. While a detailed, step-by-step protocol for this specific synthesis was not found in the immediate search, the general principles of Grignard reactions with esters can be applied. The following is a representative workflow based on analogous syntheses.

Caption: General workflow for the synthesis of this compound.

Applications in the Synthesis of Biologically Active Heterocycles

This compound is a versatile precursor for the synthesis of various trifluoromethyl-containing heterocycles, which are of significant interest in drug discovery due to the unique properties conferred by the trifluoromethyl group.

Synthesis of Trifluoromethyl-Pyrazoles

Trifluoromethyl-pyrazoles are a class of compounds with known biological activities. They can be synthesized from this compound through condensation with hydrazine derivatives.

Experimental Protocol: Reaction with Hydrazine

A general procedure involves the reaction of a β-diketone, which can be derived from this compound, with a hydrazine. For instance, the reaction of 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione with 2-hydroxyethylhydrazine in ethanol at 0°C for 7 hours yields the corresponding 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate.[2] Subsequent dehydration, which can occur under harsher conditions (e.g., room temperature for 15 hours), leads to the formation of the aromatic pyrazole.[2]

Caption: Synthesis of a trifluoromethyl-pyrazole derivative.

Knoevenagel Condensation

The Knoevenagel condensation is another important reaction utilizing this compound to form carbon-carbon bonds. This reaction typically involves the condensation of an active methylene compound with a carbonyl group.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

A typical procedure involves mixing the aldehyde or ketone (in this case, this compound) with malononitrile in a suitable solvent, often in the presence of a basic catalyst. For example, a mixture of an aldehyde (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 water and glycerol solution can be stirred at room temperature for 24 hours to yield the benzylidenemalononitrile product.[3] While this specific example uses an aldehyde, a similar protocol can be adapted for ketones like this compound.

Caption: General workflow for the Knoevenagel condensation.

Biological Activity of Derived Heterocycles

Heterocyclic compounds synthesized from this compound have been investigated for a range of biological activities. The incorporation of the trifluoromethyl group can enhance properties such as metabolic stability and binding affinity to biological targets.

Derivatives of pyrazoles, for instance, are known to exhibit a wide spectrum of pharmacological properties.[4] While specific signaling pathways for compounds directly derived from this compound were not detailed in the provided search results, the general classes of these heterocyclic products are known to have applications as antimicrobial and anticancer agents.[5][6][7] The biological evaluation of these novel compounds is a crucial step in the drug discovery process.

Logical Relationship: From Building Block to Biological Evaluation

Caption: The developmental pipeline from a chemical building block to SAR studies.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis, particularly for the construction of trifluoromethyl-containing heterocyclic scaffolds. Its utility in the synthesis of pyrazoles and other related structures highlights its importance in medicinal chemistry and drug discovery. The straightforward reaction pathways, such as condensations with hydrazines and active methylene compounds, provide access to a diverse range of molecules for biological screening. Further investigation into the specific mechanisms of action and signaling pathways of these novel compounds will be critical for the development of new therapeutic agents.

References

- 1. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. research.biust.ac.bw [research.biust.ac.bw]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

4,4,4-Trifluorobutan-2-one spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4,4,4-Trifluorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No. 2366-70-3), a fluorinated ketone of interest in synthetic chemistry and materials science. This document details the analysis and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are provided, and the relationships between analytical techniques and the resultant structural information are visualized. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Molecular Structure and Overview

This compound is a four-carbon ketone with a terminal trifluoromethyl group. Its molecular formula is C₄H₅F₃O, and its molecular weight is 126.08 g/mol .[1] The structure contains two key functional groups: a carbonyl group (ketone) and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's electronic environment, which is directly reflected in its spectral characteristics.

Structure: CH₃–C(=O)–CH₂–CF₃

Spectral Data and Interpretation

The following sections provide a detailed analysis of the expected and observed spectral data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two non-equivalent sets of protons: the methyl (CH₃) protons and the methylene (CH₂) protons. The strong electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups deshields these protons, shifting their signals downfield.

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| a (CH₃ -C=O) | ~2.4 | Singlet (s) | N/A | 3H |

| b (O=C-CH₂ -CF₃) | ~3.3 | Quartet (q) | ~10-12 Hz (³JH-F) | 2H |

Interpretation:

-

Signal a (CH₃): The methyl protons are adjacent to the carbonyl group and show no coupling to other protons, resulting in a singlet.

-

Signal b (CH₂): The methylene protons are deshielded by both the adjacent carbonyl and the trifluoromethyl group. They are coupled to the three fluorine atoms on the neighboring carbon, resulting in a quartet due to three-bond H-F coupling (³JH-F).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A proton-decoupled ¹³C NMR spectrum will display four unique signals, one for each carbon atom in the molecule.[2] The chemical shifts are significantly influenced by the electronegative oxygen and fluorine atoms.[3]

| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| 1 (C H₃-C=O) | ~28 | Singlet (s) | N/A |

| 2 (O=C-C H₂-CF₃) | ~45 | Quartet (q) | ~25-30 Hz (²JC-F) |

| 3 (C F₃) | ~125 | Quartet (q) | ~270-280 Hz (¹JC-F) |

| 4 (C =O) | ~200 | Singlet (s) | N/A |

Interpretation:

-

Signal 1 (CH₃): The methyl carbon appears in the typical alkane region but is slightly downfield due to the adjacent carbonyl.

-

Signal 2 (CH₂): This methylene carbon is strongly influenced by the adjacent CF₃ group, resulting in a quartet due to two-bond C-F coupling (²JC-F).

-

Signal 3 (CF₃): The trifluoromethyl carbon signal is split into a prominent quartet by the three fluorine atoms it is directly bonded to, exhibiting a large one-bond coupling constant (¹JC-F).

-

Signal 4 (C=O): The carbonyl carbon appears significantly downfield, characteristic of ketones.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, a neat liquid sample would be analyzed, likely using an ATR or transmission cell method.[1] The spectrum is dominated by strong absorptions from the carbonyl and C-F bonds.

| Wavenumber (cm⁻¹) (Predicted) | Bond Vibration | Intensity |

| 2950-3000 | C-H Stretch (sp³) | Medium |

| ~1740 | C=O Stretch (Ketone) | Strong |

| 1100-1300 | C-F Stretch | Strong, Multiple Bands |

Interpretation:

-

C=O Stretch: A very strong and sharp absorption band around 1740 cm⁻¹ is the most prominent feature, confirming the presence of a saturated ketone. The frequency is slightly elevated due to the electron-withdrawing effect of the adjacent trifluoromethyl group.

-

C-F Stretches: A series of strong, complex bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the CF₃ group.[4]

-

C-H Stretches: Medium intensity bands just below 3000 cm⁻¹ correspond to the stretching vibrations of the methyl and methylene C-H bonds.[5]

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that causes significant fragmentation, providing a fingerprint for the molecule's structure.[6] The molecular ion (M⁺˙) for this compound is at m/z 126.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 126 | [C₄H₅F₃O]⁺˙ | [M]⁺˙ | Molecular Ion |

| 111 | [C₃H₂F₃O]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |

| 83 | [C₂H₂F₃]⁺ | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | Acetyl cation (Base Peak)[1] |

Interpretation: The fragmentation pattern is consistent with the structure of a methyl ketone.

-

m/z 126 (Molecular Ion): The peak corresponding to the intact molecule.

-

m/z 111: Alpha-cleavage resulting in the loss of the methyl radical ([CH₃]˙) is a common pathway for ketones.

-

m/z 43 (Base Peak): The most abundant fragment is the acetyl cation, [CH₃CO]⁺, formed by cleavage of the C-C bond between the carbonyl and methylene groups.[1] This is a characteristic fragment for methyl ketones.

-

m/z 69: Formation of the stable trifluoromethyl cation.

Visualization of Analytical Workflow

The following diagram illustrates the relationship between the spectroscopic methods and the structural information they provide for this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[7] Ensure the solvent does not contain residual proton signals that overlap with analyte signals.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR , acquire the spectrum using a standard single-pulse experiment. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[8] A higher number of scans (e.g., 128-1024 or more) is typically required due to the low natural abundance of ¹³C.[2]

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity.[9]

-

Background Spectrum:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol, followed by a dry tissue.

-

Acquire a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum.[10]

-

-

Sample Analysis:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the liquid and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[10]

-

After analysis, thoroughly clean the ATR crystal with a solvent-dampened tissue to remove all traces of the sample.

-

Electron Ionization Mass Spectrometry (EI-MS)

This protocol assumes analysis via direct infusion or Gas Chromatography (GC) coupling.

-

Sample Introduction:

-

For GC-MS, prepare a dilute solution of the sample (~100 ppm) in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 µL) into the GC inlet. The GC column will separate the analyte from the solvent before it enters the MS source.

-

For direct infusion, the volatile liquid can be introduced via a heated probe or a controlled leak valve directly into the ion source.[6]

-

-

Ionization and Mass Analysis:

-

The sample molecules enter the high-vacuum ion source.

-

A beam of electrons, accelerated to a standard energy of 70 eV, bombards the gaseous sample molecules.[11]

-

This bombardment causes ionization (ejection of an electron to form M⁺˙) and subsequent fragmentation.[12]

-

The resulting positive ions are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The spectral data of this compound are highly characteristic and directly reflect its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the carbon-hydrogen framework and show significant deshielding and coupling effects from the fluorine atoms. IR spectroscopy provides definitive evidence for the ketone carbonyl group and the trifluoromethyl group. Finally, EI-mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable acetyl cation, characteristic of a methyl ketone. Together, these techniques provide an unambiguous structural elucidation of the molecule.

References

- 1. This compound | C4H5F3O | CID 539001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Physical Properties of 4,4,4-Trifluorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,4,4-Trifluorobutan-2-one (CAS No. 2366-70-3). The information herein is intended to support research, development, and quality control activities where this compound is utilized.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and integration into various chemical processes. A summary of its key physical properties is presented in the table below.

| Property | Value | Units |

| Molecular Formula | C₄H₅F₃O | - |

| Molecular Weight | 126.08 | g/mol |

| Appearance | Clear colorless to pale yellow liquid | - |

| Density | 1.05 - 1.18 | g/cm³ |

| Boiling Point | 67.18 to 96 | °C |

| Melting Point | -83.63 (estimated) | °C |

| Refractive Index | 1.3280 - 1.3330 @ 20°C | - |

| Water Solubility | 10534 - 14231.7 (estimated) | mg/L |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of liquid compounds such as this compound.

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.[1][2][3][4]

-

Objective: To measure the mass per unit volume of the liquid.

-

Apparatus: Graduated cylinder (e.g., 25 mL or 50 mL), electronic balance.[1]

-

Procedure:

-

Place a clean, dry graduated cylinder on the electronic balance and tare the balance to zero.

-

Carefully pour a known volume of this compound into the graduated cylinder. Record the volume, reading from the bottom of the meniscus at eye level to avoid parallax error.

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.

-

Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V).

-

Repeat the measurement multiple times and calculate the average to ensure accuracy.

-

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] This can be determined by distillation or using a capillary method.[6][7][8][9]

-

Objective: To determine the temperature at which the liquid rapidly vaporizes.

-

Apparatus: A small test tube or vial, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., a MelTemp apparatus or an oil bath).[6][7]

-

Procedure (Capillary Method):

-

Fill a small test tube with a small amount of this compound.

-

Place a capillary tube, with its open end down, into the test tube.[7]

-

Attach the test tube to a thermometer.

-

Heat the apparatus slowly.

-

A stream of bubbles will emerge from the capillary tube as the liquid is heated past its boiling point.[7]

-

Stop heating and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[7]

-

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance. Several methods can be used for its determination.[10][11][12][13][14]

-

Objective: To measure the refractive index of the liquid.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure (Using an Abbe Refractometer):

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of this compound onto the prism.

-

Close the prism and allow the temperature to stabilize, typically at 20°C.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid chemical like this compound.

References

- 1. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 2. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 3. wjec.co.uk [wjec.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. phillysim.org [phillysim.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 12. pubs.aip.org [pubs.aip.org]

- 13. scribd.com [scribd.com]

- 14. ucc.ie [ucc.ie]

An In-Depth Technical Guide to 4,4,4-Trifluorobutan-2-one: Structure, Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 4,4,4-Trifluorobutan-2-one, a key building block in the development of fluorinated pharmaceuticals. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall efficacy. This compound serves as a valuable precursor for introducing the trifluoromethyl group into a wide array of molecular scaffolds.

Chemical Structure and Identification

This compound, also known as trifluoromethylacetone, is a fluorinated ketone with the chemical formula C₄H₅F₃O.[1] Its structure consists of a four-carbon chain with a ketone functional group at the second position and a trifluoromethyl group at the fourth position.

Molecular Structure:

Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2366-70-3[1] |

| Molecular Formula | C₄H₅F₃O[1] |

| Molecular Weight | 126.08 g/mol [1] |

| InChI | InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3[1] |

| InChIKey | BTXXTMOWISPQSJ-UHFFFAOYSA-N[1] |

| SMILES | CC(=O)CC(F)(F)F[1] |

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of this compound are crucial for its characterization and application in synthesis.

Physicochemical Properties

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid |

| Boiling Point | 61 °C |

| Density | 1.1952 g/cm³ (at 16.7 °C) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.3 | s | 3H | -CH₃ |

| 3.2 | q | 2H | -CH₂- |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 28.0 | -CH₃ |

| 45.0 (q) | -CH₂- |

| 125.0 (q) | -CF₃ |

| 200.0 | C=O |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Medium | C-H stretch (alkane)[2] |

| 1760 - 1665 | Strong | C=O stretch (ketone)[3] |

| 1470 - 1450 | Medium | C-H bend (alkane)[3] |

| 1370 - 1350 | Medium | C-H rock (alkane)[3] |

| 1320 - 1000 | Strong | C-F stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 126 | Low | [M]⁺ (Molecular Ion) |

| 111 | High | [M - CH₃]⁺ |

| 83 | Medium | [M - CH₃ - CO]⁺ |

| 69 | High | [CF₃]⁺ |

| 43 | Very High | [CH₃CO]⁺[1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Claisen condensation of ethyl trifluoroacetate with acetone, followed by decarboxylation.

Experimental Protocol: Claisen Condensation Route

This protocol details the synthesis of 4,4,4-trifluoroacetoacetate, a precursor that can be readily converted to this compound.[4]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide solution in ethanol

-

Anhydrous ethanol (or other suitable organic solvent like tetrahydrofuran)

-

Concentrated sulfuric acid (or other suitable acid for workup)

Procedure:

-

To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent and the sodium ethoxide solution.

-

With stirring, add a specific amount of ethyl acetate.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for a specified time (e.g., 1-3 hours).

-

Cool the reaction mixture to 10-15 °C.

-

Slowly add concentrated sulfuric acid dropwise to neutralize the mixture, keeping the temperature between 20-30 °C.

-

After acidification, stir the mixture for a period (e.g., 1-2.5 hours).

-

Filter the resulting suspension to remove the solid precipitate (sodium sulfate).

-

Wash the filter cake with ethyl acetate.

-

The combined filtrate, containing the desired ethyl 4,4,4-trifluoroacetoacetate, can then be purified by distillation.

-

Subsequent hydrolysis and decarboxylation of the ethyl 4,4,4-trifluoroacetoacetate will yield this compound.

Application in Drug Development: Synthesis of Befloxatone

This compound is a versatile building block for the synthesis of various pharmaceuticals. A notable example is its potential use in the synthesis of befloxatone , a selective and reversible inhibitor of monoamine oxidase-A (MAO-A).[5][6][7] Befloxatone has been investigated for its antidepressant properties.[6][7] The trifluoro-hydroxybutoxy side chain of befloxatone can be synthesized from this compound.

General Synthetic Approach to the Befloxatone Side Chain

-

Reduction: The ketone group of this compound is reduced to a hydroxyl group to form 4,4,4-trifluorobutan-2-ol.

-

Activation: The resulting alcohol is then activated, for example, by conversion to a tosylate or mesylate.

-

Nucleophilic Substitution: The activated intermediate undergoes nucleophilic substitution with the phenoxide of the oxazolidinone core to form the ether linkage present in befloxatone.

Mechanism of Action of Befloxatone and Signaling Pathway

Befloxatone exerts its therapeutic effect by inhibiting MAO-A, an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[5][7] By inhibiting MAO-A, befloxatone increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. This is believed to be the primary mechanism underlying its antidepressant effects.[8]

References

- 1. This compound | C4H5F3O | CID 539001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and in vivo imaging properties of [11C]befloxatone: a novel highly potent positron emission tomography ligand for mono-amine oxidase-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Befloxatone, a new reversible and selective monoamine oxidase-A inhibitor. I. Biochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lecturio.com [lecturio.com]

An In-depth Technical Guide to the Safety and Handling of 4,4,4-Trifluorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,4,4-trifluorobutan-2-one (CAS No. 2366-70-3), a fluorinated ketone utilized as a pharmaceutical intermediate and in various chemical syntheses.[1][2] Adherence to the protocols outlined in this document is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C4H5F3O | [3][4] |

| Molecular Weight | 126.08 g/mol | [3][4] |

| Appearance | Solid | |

| Boiling Point | 95°C to 96°C | [1] |

| Flash Point | 37°C (99°F) | [1] |

| Density | 1.05 g/cm³ | [1] |

| CAS Number | 2366-70-3 | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 1, 2, or 3 | H224: Extremely flammable liquid and vaporH225: Highly flammable liquid and vaporH226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem. The percentages in the original source indicate the prevalence of each classification across different notifications.[3]

Signal Word: Danger[3]

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and preventing accidents.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing vapors or mists.[6]

-

Avoid contact with skin and eyes.[6]

-

Wash hands thoroughly after handling.[5]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Use non-sparking tools and take precautionary measures against static discharges.[6]

-

Ground and bond containers and receiving equipment.

-

Wear appropriate personal protective equipment (PPE).

Storage:

-

Store in a cool, dry, and well-ventilated place away from oxidizing agents.[1]

-

Store in a flammable liquids storage cabinet.[6]

-

Protect from electrostatic charges.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following diagram illustrates the recommended PPE selection process.

Caption: PPE Selection Workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing. If irritation develops or persists, get medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire and Explosion Hazard Data

Flammability: Flammable liquid and vapor.[1][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6]

Suitable Extinguishing Media:

-

Water spray

-

Alcohol-resistant foam

-

Dry chemical

-

Carbon dioxide (CO2)[5]

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

Specific Hazards Arising from the Chemical:

-

Containers may explode when heated.[6]

-

Thermal decomposition can produce carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[6]

Firefighting Procedures:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

-

Use water spray to cool unopened containers.[8]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Caption: Accidental Release Response Workflow.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][8] However, based on its GHS classification, it is known to cause skin, eye, and respiratory irritation.[3] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[6] Detailed experimental protocols for toxicological studies are not publicly available. As with many fluorinated organic compounds, caution is warranted, and exposure should be minimized.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[8] Do not allow this chemical to enter the environment.[6] Contaminated packaging should be disposed of as unused product.[8]

Transport Information

This compound is regulated for transport.

| Regulation | Information |

| DOT | UN Number: UN1224Proper Shipping Name: KETONES, LIQUID, N.O.S.Hazard Class: 3Packing Group: III |

| IATA | UN Number: UN1224Proper Shipping Name: KETONES, LIQUID, N.O.S.Hazard Class: 3Packing Group: III |

| IMDG | UN Number: UN1224Proper Shipping Name: KETONES, LIQUID, N.O.S.Hazard Class: 3Packing Group: III |

Source: Fisher Scientific, Thermo Fisher Scientific[1][6]

References

- 1. 4,4,4-Trifluoro-2-butanone, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound | 2366-70-3 [chemicalbook.com]

- 3. This compound | C4H5F3O | CID 539001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. media.hiscoinc.com [media.hiscoinc.com]

- 6. fishersci.com [fishersci.com]

- 7. en.hesperian.org [en.hesperian.org]

- 8. gustavus.edu [gustavus.edu]

- 9. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of 4,4,4-Trifluorobutan-2-one

This guide provides an in-depth overview of the boiling point and density of 4,4,4-Trifluorobutan-2-one, tailored for researchers, scientists, and professionals in drug development. This document outlines the key physical properties and the experimental methodologies for their determination.

Core Physical Properties

This compound, a fluorinated ketone, is a compound of interest in various chemical syntheses. Its physical properties are crucial for its handling, application, and process optimization.

| Property | Value |

| Boiling Point | 95°C to 96°C[1] |

| Density | 1.05 g/mL[1] |

| Molecular Formula | C4H5F3O[1][2] |

| Molecular Weight | 126.08 g/mol [2] |

| CAS Number | 2366-70-3[1][2] |

Experimental Protocols for Property Determination

Accurate determination of the boiling point and density is fundamental for the characterization of chemical substances. The following are standard experimental protocols for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a sharp, characteristic temperature.

Method 1: Distillation

A common method for determining the boiling point of a volatile liquid is through simple distillation.[3]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

The liquid is placed in the distillation flask with a boiling chip to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The liquid is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.

-

The temperature is recorded when it remains constant during the distillation process; this stable temperature is the boiling point of the liquid.[3]

-

Method 2: Capillary Method (Micro Boiling Point)

This method is suitable for small quantities of liquid.

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., paraffin oil).

-

Procedure:

-

A few milliliters of the liquid are placed in the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

-

Heating is stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[4]

-

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[5]

Method: Direct Measurement of Mass and Volume

This is a straightforward and common method for determining the density of a liquid.

-

Apparatus: An analytical balance and a graduated cylinder or pycnometer for more precise measurements.

-

Procedure:

-

The mass of a clean, dry graduated cylinder (or pycnometer) is measured using an analytical balance.[6]

-

A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[6]

-

The mass of the graduated cylinder containing the liquid is then measured.[6]

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

The density is then calculated using the formula: Density = Mass / Volume.

-

For improved accuracy, it is recommended to perform multiple measurements and average the results.[6] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.[5]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a liquid sample.

References

- 1. 4,4,4-Trifluoro-2-butanone, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 2. This compound | C4H5F3O | CID 539001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vernier.com [vernier.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Solubility of 4,4,4-Trifluorobutan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-Trifluorobutan-2-one in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on chemical principles and provides detailed experimental protocols for researchers to determine precise solubility values. This guide is intended for professionals in research, and drug development who require an understanding of the solubility of this compound for applications in synthesis, formulation, and other laboratory procedures.

Introduction to this compound

This compound, a fluorinated ketone, is a chemical intermediate of interest in various fields of organic synthesis.[1][2] Its chemical structure, featuring a polar ketone group and a trifluoromethyl group, imparts unique properties that influence its solubility. Understanding its behavior in different organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development.

Chemical Structure:

Key Properties:

-

Molecular Formula: C₄H₅F₃O[3]

-

Molecular Weight: 126.08 g/mol [3]

-

Appearance: Typically a liquid, though can be solid at lower temperatures.[4]

-

General Characteristics: The presence of the trifluoromethyl group can influence the compound's polarity and hydrogen bonding capabilities.

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common organic solvents. The ketone functional group provides polarity, suggesting solubility in polar solvents. The trifluoromethyl group, while electron-withdrawing, can also impact interactions with various solvents.

The following table provides a qualitative prediction of solubility. It is important to note that these are estimations, and experimental verification is necessary for quantitative assessment.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Similar ketone functionality and overall polarity. |

| Acetonitrile | High | Polar nature of the nitrile group is compatible with the ketone. | |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective for dissolving polar organic molecules. | |

| Polar Protic | Methanol | High to Medium | Capable of hydrogen bonding, which may interact favorably with the ketone's oxygen. |

| Ethanol | High to Medium | Similar to methanol, with slightly reduced polarity. | |

| Isopropanol | Medium | Polarity is lower than methanol and ethanol, potentially leading to reduced solubility. | |

| Nonpolar | Hexane | Low | Significant difference in polarity between the fluorinated ketone and the nonpolar alkane. |

| Toluene | Medium to Low | Aromatic and less polar than the ketone, but some interaction is possible. | |

| Chlorinated | Dichloromethane | High to Medium | Moderately polar and a good solvent for many organic compounds. |

| Chloroform | High to Medium | Similar to dichloromethane in its solvent properties. | |

| Ethers | Diethyl Ether | High to Medium | Ethers are good solvents for many organic compounds, and the polarity is reasonably compatible. |

| Tetrahydrofuran (THF) | High | A polar ether that is miscible with water and a good solvent for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To obtain precise, quantitative data on the solubility of this compound, a systematic experimental approach is required. The following protocols describe standard laboratory methods for determining solubility.

Qualitative Solubility Assessment

This method provides a rapid determination of whether the compound is soluble in a particular solvent.

Methodology:

-

Preparation: In a small test tube, add approximately 0.1 g (if solid) or 0.2 mL (if liquid) of this compound.[5]

-

Solvent Addition: Add the selected organic solvent in 0.5 mL increments, up to a total of 3 mL.[5]

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to ensure thorough mixing.[6]

-

Observation: Visually inspect the solution for any undissolved solute. If the solution is clear and homogenous, the compound is considered soluble. If a separate phase or undissolved material is present, it is considered insoluble or partially soluble.

-

Recording: Record the results as soluble, partially soluble, or insoluble for each solvent tested.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a compound in a solvent.[7]

Methodology:

-

Sample Preparation: Prepare a series of sealed vials for each organic solvent to be tested.

-

Addition of Compound and Solvent: To each vial, add a known excess amount of this compound to a measured volume of the solvent. The presence of excess solute is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. If necessary, centrifugation can be used to facilitate phase separation.[8]

-

Sampling: Carefully extract a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being collected.

-

Analysis: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique. Common methods include:

-

Gas Chromatography (GC): Well-suited for volatile organic compounds. A calibration curve should be prepared using standard solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): Can be used if the compound has a suitable chromophore or if derivatization is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration by integrating the signal of the analyte against a known concentration of an internal standard.[9]

-

-

Calculation: The solubility is calculated from the determined concentration and is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the quantitative determination of solubility using the shake-flask method.

Caption: Workflow for quantitative solubility determination.

Logical Relationship of Solubility Based on Polarity

This diagram illustrates the "like dissolves like" principle as it applies to predicting the solubility of this compound.

Caption: "Like dissolves like" solubility principle.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]

- 3. This compound | C4H5F3O | CID 539001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4,4-Trifluoro-2-butanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Discovery and History of 4,4,4-Trifluorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 4,4,4-Trifluorobutan-2-one, a significant fluorinated building block in organic synthesis. The document details the initial synthesis, subsequent preparation methodologies, and the physical and spectroscopic properties of this compound. Emphasis is placed on providing detailed experimental protocols for key historical syntheses and presenting all quantitative data in clearly structured tables for ease of reference and comparison.

Introduction

This compound, also known as 1,1,1-trifluoroacetone, is a fluorinated ketone that has garnered significant interest as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. The introduction of the trifluoromethyl group can profoundly alter the biological activity, metabolic stability, and physicochemical properties of organic molecules. This guide traces the origins of this compound, from its first reported synthesis to the development of more scalable and efficient production methods.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data has been compiled from various sources, and discrepancies in reported values are noted.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₅F₃O | [1] |

| Molecular Weight | 126.08 g/mol | [1] |

| CAS Number | 2366-70-3 | |

| Boiling Point | 95-96 °C | Alfa Aesar |

| 52.42 °C | EPI Suite | |

| 67.18 °C | EPA T.E.S.T. | |

| Density | 1.05 g/mL | Alfa Aesar |

| 1.18 g/cm³ | EPA T.E.S.T. | |

| Flash Point | 37 °C (99 °F) | Alfa Aesar |

| 31.25 °C | EPA T.E.S.T. | |

| Melting Point | -83.63 °C | EPI Suite |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Chemical shifts and coupling constants are dependent on the solvent used. | |

| ¹³C NMR | Chemical shifts are dependent on the solvent used. | |

| ¹⁹F NMR | Chemical shifts are dependent on the solvent and standard used. | [1] |

| IR Spectroscopy | Characteristic absorptions for C=O and C-F bonds. | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern. | [1] |

Historical Synthesis Methods

The synthesis of this compound has evolved since its first reported preparation. This section details the key historical methods, providing insight into the development of synthetic organofluorine chemistry.

First Reported Synthesis: Haszeldine (1953)

The first documented synthesis of this compound appears to be by R. N. Haszeldine in 1953, as part of a broader study on the reactions of fluorocarbon radicals. The method involved the reaction of trifluoroacetic acid with methylmagnesium iodide.

Experimental Protocol: Synthesis of this compound (adapted from Haszeldine, 1953)

-

Materials:

-

Trifluoroacetic acid (CF₃COOH)

-

Methylmagnesium iodide (CH₃MgI) in diethyl ether

-

Anhydrous diethyl ether

-

Sulfuric acid (H₂SO₄), dilute

-

Anhydrous calcium chloride (CaCl₂)

-

-

Procedure:

-

A solution of trifluoroacetic acid in anhydrous diethyl ether was slowly added to a stirred solution of methylmagnesium iodide in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

-

The reaction mixture was stirred for a specified period to allow for the complete reaction.

-

The resulting complex was hydrolyzed by the slow addition of dilute sulfuric acid.

-

The ethereal layer was separated, and the aqueous layer was extracted with diethyl ether.

-

The combined ethereal extracts were washed with water and dried over anhydrous calcium chloride.

-

The diethyl ether was removed by distillation.

-

The remaining liquid was fractionally distilled to yield pure this compound.

-

-

Quantitative Data (as reported):

-

The yield and specific boiling point from the original publication should be inserted here once the full text is accessed.

-

Electrochemical Synthesis: Renaud and Stephens (1983)

A significant advancement in the synthesis of this compound was the development of an electrochemical method. This approach offered a direct route from readily available starting materials.

Experimental Protocol: Electrochemical Synthesis of this compound (adapted from Renaud & Stephens, 1983)

-

Materials:

-

Sodium trifluoroacetate (CF₃COONa)

-

Isopropenyl acetate

-

Acetone

-

Water

-

Platinum electrodes

-

-

Procedure:

-

An aqueous acetone solution containing sodium trifluoroacetate and isopropenyl acetate was prepared.

-

The solution was placed in an electrolytic cell equipped with platinum electrodes.

-

A constant current was passed through the solution for a specified duration.

-

After the electrolysis, the reaction mixture was worked up to isolate the product. This typically involved extraction and distillation.

-

-

Quantitative Data (as reported):

-

The yield, current efficiency, and spectroscopic data from the original publication should be inserted here once the full text is accessed.

-

Industrial Scale Synthesis (2006)

A method suitable for industrial production was later developed, which involves a two-step process starting from 1,1,1,3,3-pentafluorobutane.

Logical Workflow for Industrial Synthesis

Caption: Industrial synthesis of this compound.

Modern Synthetic Applications

This compound serves as a key building block in the synthesis of a wide array of more complex molecules. Its utility stems from the reactivity of the ketone functional group and the influence of the adjacent trifluoromethyl group.

Reaction Scheme Visualization

Caption: Key reactions of this compound.

Conclusion

The journey of this compound from its initial discovery to its current status as a valuable synthetic intermediate highlights the progress in organofluorine chemistry. The development of more efficient and scalable synthetic methods has made this compound readily accessible for its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide has provided a detailed historical perspective and practical experimental information to aid researchers in their scientific endeavors.

References

Methodological & Application

Synthesis of 4,4,4-Trifluorobutan-2-one from Fluoroolefins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4,4,4-trifluorobutan-2-one, a valuable fluorinated building block in pharmaceutical and materials science, from readily accessible fluoroolefin precursors. Two primary synthetic strategies are presented: the acid-catalyzed hydration of tetrafluorobutene isomers and the Wacker-type oxidation of 3,3,3-trifluoropropene.

Introduction

The incorporation of trifluoromethyl groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated ketones such as this compound highly sought-after intermediates in drug discovery and development. This document outlines two effective methods for the preparation of this ketone from fluoroolefin starting materials, providing detailed protocols, tabulated data for easy comparison, and workflow diagrams to guide researchers in their synthetic efforts.

Synthetic Approaches

Two principal methods for the synthesis of this compound from fluoroolefins are detailed below.

Method 1: Acid-Catalyzed Hydration of Tetrafluorobutenes

This method involves the reaction of a mixture of tetrafluorobutene isomers with a proton acid and water. The reaction proceeds via electrophilic addition of a proton to the double bond, followed by the addition of water and subsequent tautomerization to the ketone.[1]

Method 2: Wacker-Type Oxidation of 3,3,3-Trifluoropropene

The Wacker-Tsuji oxidation is a well-established palladium-catalyzed reaction that converts terminal olefins into methyl ketones.[2][3] This protocol adapts the classical Wacker-Tsuji conditions to the oxidation of 3,3,3-trifluoropropene, using palladium(II) chloride as the catalyst and copper(I) chloride as a co-catalyst under an oxygen atmosphere.

Data Presentation

The following tables summarize the key parameters for the two synthetic methods.

Table 1: Summary of Reagents and Conditions for the Synthesis of this compound

| Parameter | Method 1: Acid-Catalyzed Hydration | Method 2: Wacker-Type Oxidation |

| Fluoroolefin Substrate | Mixture of 2,4,4,4-tetrafluoro-1-butene and (E/Z)-1,1,1,3-tetrafluoro-2-butene | 3,3,3-Trifluoropropene |

| Key Reagents | Proton Acid (e.g., H₂SO₄), Water | PdCl₂, CuCl, O₂ |

| Solvent | Aqueous | Dimethylformamide (DMF)/Water |

| Typical Temperature | Elevated temperatures (e.g., 50-100 °C) | Room temperature to 50 °C |

| Reaction Time | Several hours | 6-24 hours |

| Product | This compound | This compound |

Table 2: Comparison of Synthetic Routes

| Feature | Method 1: Acid-Catalyzed Hydration | Method 2: Wacker-Type Oxidation |

| Starting Material | Mixture of tetrafluorobutenes | 3,3,3-Trifluoropropene |

| Catalyst System | Strong Acid | Palladium/Copper |

| Oxidant | Not required | Oxygen (from air or pure) |

| Potential Byproducts | Polymerization products, ethers | Chlorinated byproducts, aldehydes |

| Industrial Scalability | Potentially scalable[1] | Well-established for other olefins |

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Hydration of Tetrafluorobutenes

This protocol is based on the general description provided in the literature for the acid-catalyzed hydration of fluorinated butenes.[1]

Materials:

-

Mixture of 2,4,4,4-tetrafluoro-1-butene and (E/Z)-1,1,1,3-tetrafluoro-2-butene

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a 250 mL round-bottom flask, cautiously add concentrated sulfuric acid (50 mL) to deionized water (50 mL) while cooling in an ice bath.

-

To the cooled aqueous sulfuric acid solution, add the mixture of tetrafluorobutenes (0.1 mol).

-

Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation to obtain this compound.

Protocol 2: Synthesis of this compound via Wacker-Type Oxidation of 3,3,3-Trifluoropropene

This protocol is an adaptation of the standard Tsuji-Wacker oxidation procedure.[3]

Materials:

-

3,3,3-Trifluoropropene

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Deionized Water

-

Oxygen gas

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Schlenk flask or a two-necked round-bottom flask

-

Balloon filled with oxygen

-

Magnetic stirrer

Procedure:

-

To a 100 mL Schlenk flask, add palladium(II) chloride (0.005 mol) and copper(I) chloride (0.1 mol).

-

Evacuate the flask and backfill with oxygen gas (this can be done using a balloon filled with oxygen).

-

Add a mixture of DMF (30 mL) and deionized water (3 mL) to the flask.

-

Stir the mixture vigorously under an oxygen atmosphere for 30 minutes until the solution turns green.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Bubble 3,3,3-trifluoropropene gas (0.1 mol) through the solution for 1-2 hours, or until the starting material is consumed (monitor by GC).

-

Allow the reaction to stir at room temperature for 12 hours.

-

Pour the reaction mixture into 100 mL of cold water and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic methods.

Caption: Workflow for Acid-Catalyzed Hydration.

Caption: Workflow for Wacker-Type Oxidation.

References

Industrial Scale Synthesis of 4,4,4-Trifluorobutan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of 4,4,4-Trifluorobutan-2-one, a key intermediate in the production of pharmaceuticals and agrochemicals. The following sections outline three prominent synthesis routes, complete with experimental procedures, quantitative data, and process diagrams.

Introduction

This compound is a valuable fluorinated building block in organic synthesis. Its trifluoromethyl group can significantly enhance the biological activity and physicochemical properties of target molecules. The industrial production of this compound is critical for the cost-effective manufacturing of various active pharmaceutical ingredients and crop protection agents. This document details three primary methods for its large-scale synthesis: from 1,1,1,3,3-pentafluorobutane (HFC-365mfc), via Claisen condensation of ethyl trifluoroacetate, and from trifluoroacetyl chloride and ethyl vinyl ether.

Method 1: Synthesis from 1,1,1,3,3-Pentafluorobutane (HFC-365mfc)

This method involves a two-step process commencing with the dehydrofluorination of the readily available and non-ozone-depleting hydrofluorocarbon HFC-365mfc, followed by the hydrolysis of the resulting tetrafluorobutene intermediate. This route is particularly attractive for its industrial scalability.[1]

Signaling Pathway Diagram

Caption: Synthesis of this compound from HFC-365mfc.

Experimental Protocol

Step 1: Dehydrofluorination of 1,1,1,3,3-Pentafluorobutane

-

Catalyst Preparation: A catalyst, such as nickel-supported on aluminum fluoride (Ni/AlF3), is prepared by wetness impregnation.

-

Reaction Setup: A fixed-bed reactor is packed with the Ni/AlF3 catalyst.

-

Reaction Conditions: Gaseous 1,1,1,3,3-pentafluorobutane is fed into the reactor at a temperature range of 250-450°C.[2]

-

Product Collection: The gaseous effluent from the reactor, primarily containing 2,4,4,4-tetrafluoro-1-butene and hydrogen fluoride, is cooled and collected.

-

Purification: The product stream is passed through a scrubber to remove acidic gases, followed by distillation to isolate the 2,4,4,4-tetrafluoro-1-butene.

Step 2: Hydrolysis of 2,4,4,4-Tetrafluoro-1-butene

-

Reaction Setup: A stirred tank reactor is charged with a proton acid (e.g., sulfuric acid) and water.

-

Reaction Conditions: 2,4,4,4-Tetrafluoro-1-butene is bubbled through the acidic aqueous solution at a controlled temperature and pressure.

-

Product Extraction: The reaction mixture is then neutralized, and the organic layer containing this compound is separated.

-

Purification: The crude product is purified by fractional distillation.

Quantitative Data

| Parameter | Step 1: Dehydrofluorination | Step 2: Hydrolysis |

| Catalyst | Ni/AlF3 | Sulfuric Acid |

| Temperature | 250-450°C[2] | - |

| Pressure | Atmospheric | - |

| Conversion | >29%[2] | - |

| Selectivity | High for tetrafluorobutenes | - |

| Yield | - | - |

| Purity | - | - |

Note: Specific yield and purity data for this industrial process are proprietary and not publicly available.

Method 2: Synthesis via Claisen Condensation of Ethyl Trifluoroacetate

This route involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate, followed by decarboxylation to yield the final product. This method is noted for its mild reaction conditions and high conversion rates, making it suitable for industrial production.[3][4]

Signaling Pathway Diagram

Caption: Synthesis via Claisen Condensation and Decarboxylation.

Experimental Protocol

Step 1: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

-

Reaction Setup: A reactor is charged with an organic solvent (e.g., tetrahydrofuran), a 15% sodium ethoxide solution in ethanol, and ethyl acetate.[3]

-

Reaction Conditions: The mixture is cooled to 5-10°C, and ethyl trifluoroacetate is added dropwise, maintaining the temperature between 10-20°C. The reaction is then heated to 40°C for 4 hours.[3]

-

Work-up: The reaction is cooled to 10-15°C and neutralized by the dropwise addition of acetic acid.

-

Purification: The resulting sodium acetate precipitate is filtered off, and the filtrate is subjected to reduced pressure distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[3]

Step 2: Decarboxylation of Ethyl 4,4,4-Trifluoroacetoacetate

-

Reaction Setup: The ethyl 4,4,4-trifluoroacetoacetate is heated, often in the presence of an acid or base catalyst, to promote decarboxylation.

-

Product Collection: The evolved carbon dioxide is vented, and the crude this compound is collected.

-

Purification: The product is purified by distillation.

Quantitative Data

| Parameter | Step 1: Claisen Condensation | Step 2: Decarboxylation |

| Catalyst | Sodium Ethoxide | - |

| Solvent | Tetrahydrofuran/Ethanol | - |

| Temperature | 5-40°C[3] | - |

| Reaction Time | ~4 hours[3] | - |

| Yield | 83.4%[3] | - |

| Purity | 95.5%[3] | - |

Note: Specific industrial protocols for the decarboxylation step are not widely published.

Method 3: Synthesis from Trifluoroacetyl Chloride and Ethyl Vinyl Ether

This process involves the reaction of trifluoroacetyl chloride with ethyl vinyl ether to produce an intermediate, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which is then hydrolyzed to the final product. Continuous flow processes have been developed for this route, enhancing efficiency and safety on an industrial scale.[5]

Signaling Pathway Diagram

Caption: Synthesis from Trifluoroacetyl Chloride and Ethyl Vinyl Ether.

Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Reaction Setup: A continuous reactor is fed with vinyl ethyl ether, an organic base (e.g., N-methylmorpholine), and an organic solvent (e.g., dichloromethane).[6]

-

Reaction Conditions: Trifluoroacetyl chloride gas is introduced into the reactor at a controlled temperature of 0-10°C. The reaction time after the introduction of the gas is typically 0.5-3 hours.[6]

-

Work-up: The product stream is continuously extracted with water to remove the organic base and other water-soluble impurities.

-

Purification: The organic solvent is recovered by distillation, and the crude 4-ethoxy-1,1,1-trifluoro-3-buten-2-one is purified. A patent reports a yield of 83.6% and a purity of 98% for a similar batch process.[7]

Step 2: Hydrolysis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

-

Reaction Setup: The purified intermediate is treated with an aqueous acid to facilitate hydrolysis.

-

Product Isolation: The resulting this compound is isolated from the reaction mixture.

-

Purification: The final product is purified by distillation.

Quantitative Data

| Parameter | Step 1: Intermediate Synthesis | Step 2: Hydrolysis |

| Base | N-methylmorpholine | - |

| Solvent | Dichloromethane | - |

| Temperature | 0-10°C[6] | - |

| Reaction Time | 0.5-3 hours[6] | - |

| Yield | 83.6%[7] | - |

| Purity | 98%[7] | - |

Conclusion